molecular formula C16H11BrN2O2S B2650840 2-[4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid CAS No. 554423-29-9

2-[4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid

Cat. No.: B2650840
CAS No.: 554423-29-9
M. Wt: 375.24
InChI Key: HAGYFDNSOBXZMZ-UHFFFAOYSA-N
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Description

2-[4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid (CAS Number: 554423-29-9) is a high-purity chemical reagent featuring a thiazole core, a privileged scaffold in medicinal chemistry . The compound has a molecular formula of C16H11BrN2O2S and a molecular weight of 375.24 g/mol . Its structure integrates a bromophenyl group and a pyridinyl moiety, making it a valuable intermediate for the synthesis of complex heterocyclic hybrids via robust methodologies like the Hantzsch thiazole synthesis . The thiazole ring is a versatile pharmacophore present in numerous FDA-approved drugs and experimental compounds due to its wide spectrum of biological activities . Molecules containing the thiazole nucleus have demonstrated significant research potential in areas such as anticancer, antibacterial, antifungal, anticonvulsant, and anti-inflammatory studies . This compound is intended for research applications such as drug discovery and chemical synthesis, serving as a key building block for developing novel therapeutic agents. Notice for Researchers: This product is intended "For Research Use Only." Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

2-[4-(4-bromophenyl)-2-pyridin-3-yl-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2S/c17-12-5-3-10(4-6-12)15-13(8-14(20)21)22-16(19-15)11-2-1-7-18-9-11/h1-7,9H,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGYFDNSOBXZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid typically involves the formation of the thiazole ring followed by the introduction of the bromophenyl and pyridine groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammation, microbial growth, or cancer cell proliferation. Molecular docking studies have shown that it can bind to active sites of proteins, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features and biological activities of compounds closely related to the target molecule:

Compound Name Core Structure Substituents Biological Activity Key Reference
Target Compound 1,3-Thiazole 4-(4-Bromophenyl), 2-(pyridin-3-yl), 5-acetic acid Potential PPAR modulation (inferred)
9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)...} 1,3-Thiazole 4-(4-Bromophenyl), 2-(4-bromophenyl), acetamide side chain α-Glucosidase inhibition (docking)
GW501516 1,3-Thiazole 2-(4-trifluoromethylphenyl), 4-methyl, phenoxy-acetic acid PPARδ agonist (metabolic regulation)
T12 () Thiazolidine-2,4-dione 4-Chloro, morpholin-4-yl, acetic acid Anticancer activity (cell proliferation)
Antihyperglycemic derivative () Thiazolidinone 4-Naphthalen-1-yl, substituted benzylidene, acetic acid Blood glucose reduction (alloxan model)

Key Observations:

However, 9c’s acetamide group (vs. acetic acid) may reduce solubility, affecting bioavailability . Pyridinyl vs.

Biological Activity Trends: PPAR Modulation: GW501516’s phenoxy-acetic acid side chain is critical for PPARδ activation. The target compound’s acetic acid group may similarly engage polar residues in receptor binding pockets . Enzyme Inhibition: Compound 9c’s α-glucosidase inhibition (IC₅₀ = 18.3 µM) highlights the role of bromophenyl and benzodiazolyl groups in enzyme active-site interactions .

Synthetic Accessibility :

  • Thiazole-acetic acid derivatives are typically synthesized via cyclocondensation of thioureas with α-halo ketones, followed by hydrolysis (e.g., ZnCl₂-mediated cyclization in ) .
  • The target compound’s pyridinyl substituent may require palladium-catalyzed cross-coupling, as seen in triazole-thiazole hybrids .

Physicochemical Properties (Inferred):

Property Target Compound GW501516 9c
Molecular Weight ~400 g/mol 453.4 g/mol 550.5 g/mol
LogP ~3.5 (moderately lipophilic) 5.1 (highly lipophilic) 4.8
Hydrogen Bond Donors 2 (COOH, NH) 1 (COOH) 3 (NH, CONH)

Research Findings and Implications

  • Structural Optimization : Replacing the pyridinyl group in the target compound with a morpholin-4-yl moiety (as in T12) could enhance anticancer activity by improving DNA intercalation .
  • Therapeutic Potential: The acetic acid group’s similarity to GW501516 suggests utility in metabolic disorders, but the bromophenyl group may confer neuroprotective properties via PPARγ activation, as seen in PD models .
  • Limitations : Unlike 9c, the target compound lacks a triazole-benzodiazolyl extension, which may reduce enzyme inhibitory potency .

Biological Activity

2-[4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-[4-(4-bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid is C17H14BrN3O2S. The compound features a thiazole ring, a pyridine moiety, and a bromophenyl group, which contribute to its biological properties.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC17H14BrN3O2S
Molecular Weight396.27 g/mol
CAS Number554423-29-9
Functional GroupsCarboxylic acid, thiazole, pyridine

Anticancer Activity

Research indicates that thiazole-containing compounds exhibit significant anticancer properties. A study highlighted that derivatives similar to 2-[4-(4-bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against cancer cells . The presence of electron-donating groups on the phenyl ring was found to enhance these activities.

Antimicrobial Activity

Thiazole derivatives have also been noted for their antimicrobial properties. A series of studies have shown that compounds with thiazole rings can effectively inhibit the growth of bacteria such as Staphylococcus aureus and E. coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of thiazole derivatives. In preclinical studies, certain thiazole-based compounds exhibited protective effects in seizure models, suggesting that modifications in the thiazole structure can lead to enhanced anticonvulsant activity .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of thiazole derivatives, one compound demonstrated significant growth inhibition in the HT29 colorectal cancer cell line with an IC50 value significantly lower than that of standard chemotherapeutics . This highlights the potential for developing new anticancer agents based on the thiazole scaffold.

Case Study 2: Antimicrobial Assessment

A comparative study assessed the antibacterial activity of various thiazole derivatives against common pathogens. The results indicated that some derivatives exhibited comparable efficacy to established antibiotics like norfloxacin, suggesting their potential as alternative antimicrobial agents .

The biological activity of 2-[4-(4-bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Compounds may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Thiazoles may promote ROS production in target cells, contributing to their cytotoxic effects.

Q & A

Q. What analytical challenges arise in quantifying impurities or degradation products?

  • HPLC-DAD/LC-MS : Use C18 columns (ACQUITY UPLC®) with mobile phase (0.1% formic acid in acetonitrile/water) to separate polar degradation products .
  • Limit of detection (LOD) : Optimize MS parameters (e.g., ESI+ mode) to detect trace impurities (<0.1%) .

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